molecular formula C11H9FN2O2 B13929362 2-Amino-7-fluoro-3-methylquinoline-6-carboxylic acid

2-Amino-7-fluoro-3-methylquinoline-6-carboxylic acid

Cat. No.: B13929362
M. Wt: 220.20 g/mol
InChI Key: AZUDBQQSUFBMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, known for their broad-spectrum antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid typically involves the Gould-Jacobs reaction. This process starts with the condensation of aniline derivatives with ethoxymethylene malonate, followed by cyclization with polyphosphoric acid (PPA) to form the quinoline core .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes to enhance yield and reduce costs. This includes using more efficient catalysts, greener solvents, and scalable reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to improve the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for developing new antibiotics. Its unique structure allows for better penetration through bacterial cell membranes and more effective inhibition of bacterial enzymes .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-amino-7-fluoro-3-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-5-2-6-3-7(11(15)16)8(12)4-9(6)14-10(5)13/h2-4H,1H3,(H2,13,14)(H,15,16)

InChI Key

AZUDBQQSUFBMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N=C1N)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.